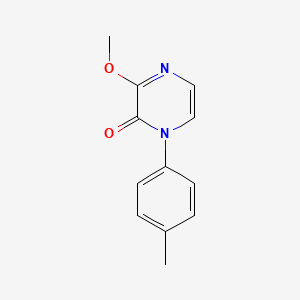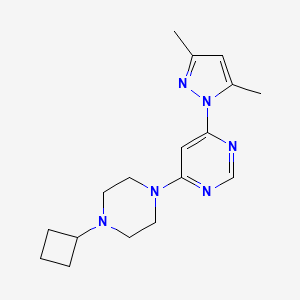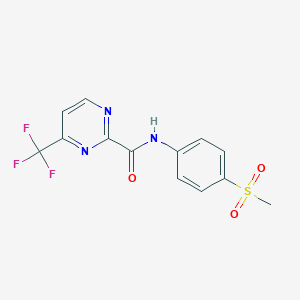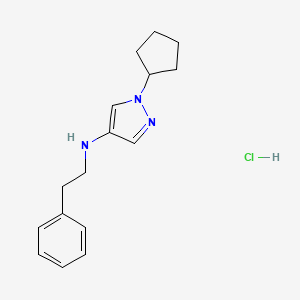![molecular formula C15H21N5O B12233759 [2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12233759.png)
[2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a purine derivative linked to an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multi-step organic reactions. The starting materials often include 7-methyl-7H-purin-6-amine and an appropriate isoindoline derivative. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 50°C to 150°C, depending on the specific steps involved.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, with temperatures ranging from 0°C to 100°C.
Reduction: Often performed in anhydrous conditions to prevent side reactions, at temperatures between -20°C and 50°C.
Substitution: Conducted in polar aprotic solvents like acetone or acetonitrile, at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, [2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its purine moiety suggests possible applications in the study of DNA and RNA interactions.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The purine moiety can bind to nucleic acids or proteins, potentially inhibiting or modulating their function. The isoindoline structure may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7H-purin-6-amine: A simpler purine derivative with similar biological activity.
2-methyl-6-[(7H-purin-6-ylamino)methyl]phenol: Another compound with a purine moiety, used in different research applications.
Uniqueness
What sets [2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol apart is its combination of the purine and isoindoline structures. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C15H21N5O |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
[2-(7-methylpurin-6-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C15H21N5O/c1-19-10-18-13-12(19)14(17-9-16-13)20-6-11-4-2-3-5-15(11,7-20)8-21/h9-11,21H,2-8H2,1H3 |
InChI Key |
UKWUOQGXBHZFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CC4CCCCC4(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide](/img/structure/B12233676.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12233684.png)

![N-[(oxan-3-yl)methyl]cyclopentanamine](/img/structure/B12233690.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide](/img/structure/B12233694.png)

![3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12233703.png)
![4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12233710.png)
![3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12233713.png)
![2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233720.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide](/img/structure/B12233745.png)

![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12233754.png)
